molecular formula C24H32N2O10 B15196748 benzyl (2S)-2-amino-3-hydroxybutanoate;oxalic acid

benzyl (2S)-2-amino-3-hydroxybutanoate;oxalic acid

Cat. No.: B15196748
M. Wt: 508.5 g/mol
InChI Key: ZJXJCFJXVAXCRR-AUAQLAAMSA-N
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Description

Benzyl (2S)-2-amino-3-hydroxybutanoate; oxalic acid is a compound that combines benzyl (2S)-2-amino-3-hydroxybutanoate with oxalic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The benzyl group is known for its stability and reactivity, making it a valuable component in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-amino-3-hydroxybutanoate typically involves the esterification of (2S)-2-amino-3-hydroxybutanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The resulting ester is then combined with oxalic acid to form the final compound.

Industrial Production Methods

In an industrial setting, the production of benzyl (2S)-2-amino-3-hydroxybutanoate; oxalic acid may involve large-scale esterification processes followed by purification steps such as crystallization or distillation to obtain the pure compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-amino-3-hydroxybutanoate; oxalic acid can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (2S)-2-amino-3-hydroxybutanoate; oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-amino-3-hydroxybutanoate; oxalic acid involves its interaction with specific molecular targets and pathways. The benzyl group can interact with enzymes and receptors, modulating their activity. The amino and hydroxy groups can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Similar in structure but lacks the amino and hydroxy groups.

    Benzyl acetate: An ester similar to benzyl (2S)-2-amino-3-hydroxybutanoate but with different functional groups.

    Benzylamine: Contains an amino group but lacks the ester and hydroxy groups.

Uniqueness

Benzyl (2S)-2-amino-3-hydroxybutanoate; oxalic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both amino and hydroxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields.

Properties

Molecular Formula

C24H32N2O10

Molecular Weight

508.5 g/mol

IUPAC Name

benzyl (2S)-2-amino-3-hydroxybutanoate;oxalic acid

InChI

InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2*2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t2*8?,10-;/m00./s1

InChI Key

ZJXJCFJXVAXCRR-AUAQLAAMSA-N

Isomeric SMILES

CC([C@@H](C(=O)OCC1=CC=CC=C1)N)O.CC([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O.CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O

Origin of Product

United States

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